17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene
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Description
17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is a useful research compound. Its molecular formula is C26H20ClN3O3 and its molecular weight is 457.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Quinoxaline derivatives, including those structurally similar to "5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline," are valuable for their industrial and pharmaceutical applications. A novel synthesis approach was demonstrated for isoxazolquinoxalin derivatives, highlighting their potential anti-cancer activity. This synthesis involves stirring specific reactants in chloroform, followed by crystallization to obtain the title compound as colorless crystals. Structural confirmation was achieved through X-ray diffraction, with additional DFT calculations and docking studies predicting anti-cancer activity (N. Abad et al., 2021).
Antimicrobial Activity
Research into pyrazoline derivatives, closely related to the compound , has shown that these compounds exhibit a wide range of therapeutic activities, including antimicrobial properties. One study focused on the synthesis of pyrazoline and amino cyanopyridine derivatives, highlighting their significant antimicrobial activities. This study underscores the potential of such compounds in developing new antimicrobial agents (V. R. Dangar et al., 2014).
Corrosion Inhibition
Quinoxaline derivatives have also been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. Experimental and computational studies have shown that these compounds can significantly retard the corrosion process, offering mixed-type inhibitive action and forming protective films on metal surfaces (L. Olasunkanmi & E. Ebenso, 2019).
Properties
IUPAC Name |
17-[(4-chlorophenyl)methyl]-14-(4-methoxyphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3/c1-31-19-8-4-17(5-9-19)25-21-15-30(14-16-2-6-18(27)7-3-16)22-13-24-23(32-10-11-33-24)12-20(22)26(21)29-28-25/h2-9,12-13,15H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOCTLVCYXPFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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